molecular formula C26H24N4O2 B15009599 ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B15009599
M. Wt: 424.5 g/mol
InChI Key: QJTKMWGQSNYXOQ-UHFFFAOYSA-N
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Description

Ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an indole ring, a methylphenyl group, and a phenyl group, all connected through a triazole ring. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid esters.

    Coupling Reactions: The indole derivative is then coupled with the triazole ring through a series of nucleophilic substitution reactions, often using catalysts such as palladium or copper.

    Final Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the indole or phenyl rings, often using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

Ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules for various purposes.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring is known to interact with biological receptors, such as serotonin receptors, while the triazole ring can inhibit enzymes like cytochrome P450. These interactions lead to a range of biological effects, including modulation of neurotransmitter levels and inhibition of metabolic pathways.

Comparison with Similar Compounds

Ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(1H-indol-3-yl)-4-phenyl-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate: Lacks the methyl group on the phenyl ring, leading to different chemical and biological properties.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl 5-(1H-indol-3-yl)-4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide: Features an amide group instead of an ester, leading to different hydrogen bonding interactions and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-4-(4-methylphenyl)-2-phenyl-3H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C26H24N4O2/c1-3-32-26(31)24-28-30(20-9-5-4-6-10-20)25(29(24)19-15-13-18(2)14-16-19)22-17-27-23-12-8-7-11-21(22)23/h4-17,25,27H,3H2,1-2H3

InChI Key

QJTKMWGQSNYXOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(N1C2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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